molecular formula C11H10ClN3O B1624787 1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone CAS No. 210992-31-7

1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone

Cat. No.: B1624787
CAS No.: 210992-31-7
M. Wt: 235.67 g/mol
InChI Key: ADGVJYLZRJHWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone is a heterocyclic compound with the molecular formula C11H10ClN3O and a molecular weight of 235.67 g/mol . This compound features a pyrazole ring substituted with a chloro-pyridinyl group and a methyl group, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone typically involves the reaction of 5-chloro-2-hydrazinopyridine with 3-ethoxy-2,4-pentanedione . The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone can be compared with similar compounds such as:

Properties

IUPAC Name

1-[1-(5-chloropyridin-2-yl)-5-methylpyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-7-10(8(2)16)6-14-15(7)11-4-3-9(12)5-13-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGVJYLZRJHWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460540
Record name 1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210992-31-7
Record name 1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone
Reactant of Route 3
Reactant of Route 3
1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone
Reactant of Route 4
1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone
Reactant of Route 5
Reactant of Route 5
1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone
Reactant of Route 6
Reactant of Route 6
1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.